5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated the synthesis of compounds structurally related to 5-(2-chlorophenyl)-N-(4-methoxyphenyl)-2-furancarboxamide. For example, the synthesis of new N-(p-chlorophenyl) carboxamides and their photochemical behavior has been explored, indicating potential applications in organic synthesis and material science (Karminski-Zamola & Bajić, 1989).
Another study synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including 2-chlorophenyl and 4-methoxyphenyl substituents. This work, primarily focused on the chemical synthesis and characterization, contributes to a deeper understanding of structurally similar compounds (Özer et al., 2009).
Radiotracer Development for Medical Imaging
- Research has been conducted on compounds similar to this compound for developing radiotracers, like [18F] NIDA-42033, for positron emission tomography (PET) imaging. This application is significant in studying cannabinoid receptors in the brain, indicating potential in neurological research and diagnostics (Katoch-Rouse & Horti, 2003).
Potential in Drug Development
Studies have synthesized pyrazoline derivatives with structural similarities, exhibiting anti-inflammatory and antibacterial properties. This suggests potential pharmacological applications for compounds like this compound in developing new therapeutic agents (Ravula et al., 2016).
Research into tetrazole derivatives, closely related structurally, has been conducted to explore their potential as COX-2 inhibitors, highlighting possible applications in anti-inflammatory drug development (Al-Hourani et al., 2015).
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-N-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-22-13-8-6-12(7-9-13)20-18(21)17-11-10-16(23-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,20,21) |
InChI Key |
SSWSMOFPKKPGBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.